2-tert-Butyl-4-methylphenol

Description

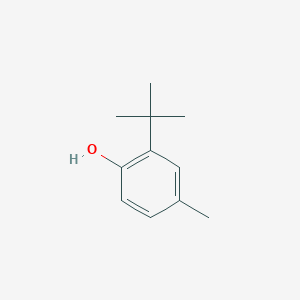

Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEHOXWJQXIQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020212 | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

105 °C | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in oxygenated solvents. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9247 g/cc @ 75 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2409-55-4, 25567-40-2 | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VVU7G7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butyl-4-methylphenol, an important industrial chemical, serves as a crucial intermediate in the synthesis of antioxidants, stabilizers, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the widely employed Friedel-Crafts alkylation of p-cresol (B1678582). The document details the reaction mechanism, presents a comparative analysis of various catalytic systems through tabulated quantitative data, and outlines a general experimental protocol for its synthesis. Visual diagrams generated using the DOT language are included to illustrate the synthesis pathway and reaction mechanism, offering a clear and concise visual aid for researchers and professionals in the field.

Introduction

This compound, also known as o-tert-butyl-p-cresol, is a significant organic intermediate.[1][2] Its primary application lies in the production of high-grade phenolic antioxidants such as 2246 and 2246-S, as well as the light stabilizer UV-326.[1] These antioxidants are valued for their low toxicity and effectiveness in preventing degradation caused by oxygen and heat in materials like natural and synthetic rubber, plastics, and petroleum products.[1] The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of p-cresol with a tert-butylating agent, a reaction that has been the subject of extensive research to optimize yield, selectivity, and environmental sustainability.[2]

Primary Synthesis Pathway: Friedel-Crafts Alkylation

The most common and economically viable method for synthesizing this compound is the Friedel-Crafts alkylation of p-cresol.[2] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of p-cresol, primarily at the ortho position to the hydroxyl group.

The overall reaction can be summarized as follows:

References

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-tert-Butyl-4-methylphenol, a compound of significant interest in various industrial and research applications. This document details its key characteristics, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of its synthesis and antioxidant mechanism.

Chemical Identity and Structure

IUPAC Name: 2-(1,1-dimethylethyl)-4-methylphenol

Synonyms: 2-tert-Butyl-p-cresol, o-tert-Butyl-p-cresol, 4-Methyl-2-tert-butylphenol

CAS Number: 2409-55-4

Molecular Formula: C₁₁H₁₆O

Molecular Weight: 164.24 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Appearance | White to yellow-beige crystalline mass | [3] |

| Melting Point | 50-52 °C | [3][4][5] |

| Boiling Point | 244 °C at 760 mmHg | [3][4][5] |

| Density | 0.92 g/cm³ at 75 °C | [2][3] |

| Flash Point | 100 °C (closed cup) | [4][5] |

| Vapor Pressure | 4.9 Pa at 25 °C | [2][3] |

| Refractive Index | 1.4969 at 75 °C | [1][3] |

| LogP (estimated) | 3.6 | [1] |

| Solubility Profile | Observation | Reference(s) |

| Water | Insoluble | [1][6] |

| Organic Solvents | Soluble in ether, acetone, and benzene | [6] |

Experimental Protocols

This section details generalized experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., silicone oil)

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating bath of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[1][5]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

A few milliliters of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid.

-

The side arm of the Thiele tube is gently heated, causing the liquid to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will escape.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point.[3][7]

Solubility Determination (Shake-Flask Method)

This method determines the solubility of a compound in a specific solvent.

Apparatus:

-

Stoppered flasks or vials

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated in a constant temperature environment (e.g., a shaking incubator) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at the given temperature.

pKa Determination (Spectrophotometric Method)

The pKa, or acid dissociation constant, can be determined by measuring the change in absorbance at different pH values.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying pH

-

Volumetric flasks and pipettes

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent.

-

A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the phenol (B47542) have different absorbances is plotted against the pH.

-

The resulting titration curve is analyzed to determine the pH at which the concentrations of the protonated and deprotonated species are equal. This pH value corresponds to the pKa of the compound.[8]

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

-

HPLC system with a reverse-phase column (e.g., C18)

-

UV detector

-

Mobile phase (e.g., methanol-water mixture)

-

Reference compounds with known LogP values

Procedure:

-

A calibration curve is generated by injecting a series of standard compounds with known LogP values and recording their retention times.

-

A solution of this compound is prepared and injected into the HPLC system under the same conditions.

-

The retention time of this compound is measured.

-

The LogP of this compound is then calculated from its retention time using the calibration curve.[9][10]

Synthesis and Mechanism of Action

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol (B1678582) with tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst.

Caption: Workflow for the synthesis of this compound.[11][12]

Antioxidant Mechanism

This compound functions as a potent antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating the radical chain reaction of oxidation.

Caption: Antioxidant mechanism of this compound.[13]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact, immediately flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. agilent.com [agilent.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]

- 12. CN101591224A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to 2-tert-Butyl-4-methylphenol (CAS: 2409-55-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological relevance of 2-tert-Butyl-4-methylphenol. The information is curated for professionals in research and development, offering detailed experimental protocols and data to support laboratory applications.

Core Physicochemical and Spectroscopic Properties

This compound is a sterically hindered phenolic compound, a structural motif that imparts significant antioxidant properties. It is a white to pale yellow crystalline solid at room temperature.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [3] |

| Melting Point | 50-52 °C | [2] |

| Boiling Point | 244 °C | [2] |

| Density | 0.92 g/cm³ (at 75 °C) | [2] |

| Vapor Pressure | 4.9 Pa (at 25 °C) | [2] |

| Flash Point | 100 °C (closed cup) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol (B129727) and cyclohexane (B81311). | [3][5] |

| Appearance | White to yellow-beige crystalline mass. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available in public databases. | [3][6] |

| ¹³C NMR | Spectral data available in public databases. | [2][3][7] |

| Infrared (IR) | IR spectra are available in public databases. | [3][8] |

| Mass Spectrometry (MS) | Mass spectra are available in public databases. | [3][9][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis via Friedel-Crafts Alkylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol (B1678582) with tert-butanol (B103910) in the presence of an acid catalyst.[5][11]

Materials and Equipment:

-

p-Cresol

-

tert-Butanol

-

Cyclohexane (solvent)

-

Polysulfonic acid-based ionic liquid (catalyst) or another suitable acid catalyst like sulfuric acid.[5]

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Heating mantle

-

Standard laboratory glassware for workup

-

Rotary evaporator

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add p-cresol (e.g., 5 mmol) and the ionic liquid catalyst (e.g., 0.5 mol per mol of p-cresol).[5]

-

Add cyclohexane (e.g., 3 mL) as a water-carrying agent.[5]

-

Heat the mixture to 70 °C with stirring.[5]

-

Slowly add tert-butanol (e.g., 5 mmol) to the reaction mixture.[5]

-

Maintain the reaction at 70 °C for approximately 7 hours.[5]

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) for the conversion of p-cresol and the formation of the desired product.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an ionic liquid catalyst, it can be separated by washing with cyclohexane and vacuum drying for reuse.[5]

-

The organic layer containing the product is then subjected to purification.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

To obtain high-purity this compound, recrystallization is an effective method.[12][13][14]

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., methanol, ethanol (B145695), or a mixture of solvents)[11][14]

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Solvent Selection: Perform solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[14]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[14]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[14]

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound.

Quantitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantitative analysis of this compound.[15][16][17][18][19]

Instrumentation and Parameters (Example):

-

Gas Chromatograph: Agilent GC or equivalent

-

Mass Spectrometer: Agilent MS or equivalent

-

Column: 5MS UI 30 m x 0.25 mm x 0.25 µm or similar non-polar column.[17][19]

-

Injector Temperature: 260 °C[19]

-

Oven Program: Start at 50 °C, ramp at 10 °C/min to 300 °C, hold for 3 minutes.[19]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[19]

-

MS Source Temperature: 250 °C[19]

-

MS Quadrupole Temperature: 150 °C[19]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[15][17]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent. If necessary, perform extraction and cleanup steps to remove interfering matrix components.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog) to both the standards and samples for accurate quantification.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC-MS system.

-

Data Analysis: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Biological Activity and Signaling Pathways

This compound, like other hindered phenols, is primarily known for its antioxidant properties. This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[20]

While specific signaling pathway studies for this compound are not extensively detailed, related phenolic antioxidants have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22][23][24][25][26][27][] These pathways are central to the cellular response to oxidative stress and inflammation.

Diagram of a Representative Antioxidant Signaling Pathway:

Caption: Potential modulation of inflammatory signaling pathways.

Applications in Synthesis: An Experimental Workflow Example

This compound is a key starting material for the synthesis of more complex antioxidants, such as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), also known as Antioxidant 2246.[1][29]

Diagram of an Experimental Workflow for the Synthesis of Antioxidant 2246:

Caption: Workflow for synthesizing Antioxidant 2246.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN101591224A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 2,4-Di-tert-butylphenol(96-76-4) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(2409-55-4) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Butylated Hydroxytoluene [webbook.nist.gov]

- 11. scribd.com [scribd.com]

- 12. How To [chem.rochester.edu]

- 13. mt.com [mt.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. oiv.int [oiv.int]

- 18. d-nb.info [d-nb.info]

- 19. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 20. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 21. iv.iiarjournals.org [iv.iiarjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 24. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hydroxytyrosol Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 27. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2017erp.com [2017erp.com]

An In-depth Technical Guide to the Solubility of 2-tert-Butyl-4-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-tert-Butyl-4-methylphenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on solubility characteristics, experimental methodologies for its determination, and a logical workflow for practical application in a laboratory setting.

Introduction to this compound

This compound, an organic compound featuring a phenol (B47542) ring substituted with a tert-butyl group at the ortho-position and a methyl group at the para-position, is a molecule of significant interest in various chemical and pharmaceutical applications. Its structural characteristics, combining a polar hydroxyl group with nonpolar alkyl substituents, dictate its solubility profile, a critical parameter for process development, formulation design, and chemical synthesis. Understanding its solubility in different organic solvents is fundamental to its effective utilization.

Solubility Profile of this compound

The solubility of a compound is a key physicochemical property that influences its behavior in various systems. For this compound, its solubility is governed by the interplay between its polar phenolic hydroxyl group and the nonpolar tert-butyl and methyl groups. This dual nature suggests that its solubility will be significantly influenced by the polarity of the solvent.

Qualitative Solubility:

Based on its chemical structure and available information, this compound is generally characterized as being soluble in many organic solvents, particularly those that are considered "oxygenated solvents"[1]. This class of solvents includes alcohols, ethers, and ketones, which can interact with the polar hydroxyl group of the phenol. Conversely, it is known to be insoluble in water[2][3].

Quantitative Solubility Data:

A thorough review of scientific literature reveals a scarcity of comprehensive quantitative solubility data for this compound across a wide range of organic solvents. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility (g/mL) | Notes |

| Methanol | Not Specified | 0.1 | The solution is described as clear[2][3]. |

| Various Oxygenated Solvents | Not Specified | Soluble | Qualitative description; specific values not provided[1]. |

| Water | 20 | Insoluble | The pH of a saturated aqueous solution is in the range of 4-5[2][3]. |

It is important for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest, as this data is not widely available.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory protocol for the experimental determination of the solubility of this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the shaking and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/mL, mg/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Antioxidant Mechanism of 2-tert-Butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for 2-tert-Butyl-4-methylphenol (BHT) as an antioxidant. It delves into its radical scavenging properties, influence on cellular signaling pathways, and includes detailed experimental protocols and quantitative data for researchers in the field.

Core Antioxidant Mechanism: Radical Scavenging

This compound, a synthetic analog of vitamin E, primarily functions as a chain-breaking antioxidant to suppress autoxidation.[1] The core of its antioxidant activity lies in its chemical structure: a phenol (B47542) ring with a hydroxyl (-OH) group and bulky tert-butyl groups.

The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, particularly peroxy radicals (ROO•), thereby terminating the radical chain reaction of oxidation.[2][3] This process can be summarized in the following reactions:

-

Hydrogen Donation: BHT (ArOH) donates a hydrogen atom to a peroxy radical (ROO•), forming a hydroperoxide (ROOH) and a stable phenoxy radical (ArO•).

-

ROO• + ArOH → ROOH + ArO•[1]

-

-

Termination: The newly formed phenoxy radical can then react with another peroxy radical to form non-radical products.

-

ROO• + ArO• → Non-radical products[1]

-

Each molecule of BHT can consume two peroxy radicals.[1] The resulting BHT-derived phenoxy radical is relatively stable and unreactive, which is crucial for its antioxidant function. This stability is attributed to two key structural features:

-

Steric Hindrance: The two bulky tert-butyl groups at the ortho positions of the phenol ring physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains.[2]

-

Electron Delocalization: The unpaired electron of the phenoxy radical is delocalized across the aromatic ring, further contributing to its stability.[2]

Caption: Radical Scavenging by this compound.

Cellular Effects and Signaling Pathways

Beyond direct radical scavenging, this compound can influence cellular processes. At higher concentrations, it has been shown to disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, which can lead to apoptosis through the activation of PI3K/AKT and MAPK signaling pathways.[3]

While direct evidence for this compound as a potent activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is less established compared to other phenolic antioxidants like tert-butylhydroquinone (B1681946) (tBHQ), its ability to induce oxidative stress at certain levels suggests it may indirectly activate this critical antioxidant response pathway. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Caption: Oxidative Stress-Induced Nrf2 Pathway Activation.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.

| Antioxidant Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | 202.35[4] | Ascorbic Acid | ~5 |

| DPPH Radical Scavenging | 171.7 ± 8.2[5] | Quercetin | 89.7 ± 4.3[5] |

| DPPH Radical Scavenging | 139.4[5] | Quercetin | 50.2[5] |

| ABTS Radical Scavenging | 13[2] | Trolox | ~3 |

Note: IC50 values can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

The following are methodologies for common assays used to evaluate the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[2]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, create a series of dilutions to obtain various concentrations.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DPPH solution with a specific volume of each test solution concentration. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[2]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.mx [scielo.org.mx]

2-tert-Butyl-4-methylphenol: A Comprehensive Technical Guide on Biological Activities and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-tert-Butyl-4-methylphenol, a substituted phenolic compound, exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. As an isomer of the more extensively studied butylated hydroxytoluene (BHT), its toxicological profile warrants careful consideration for its application in research and development. This technical guide provides an in-depth overview of the known biological activities and toxicological data for this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams. This document aims to be a comprehensive resource for professionals engaged in the study and development of phenolic compounds.

Introduction

This compound (CAS No. 2409-55-4) is a sterically hindered phenol (B47542) characterized by a tert-butyl group at position 2 and a methyl group at position 4 of the phenol ring. This structural arrangement contributes to its chemical reactivity and biological properties. While often associated with the broader class of phenolic antioxidants, which includes isomers like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), this compound possesses a distinct profile of activity and toxicity. Understanding these specific characteristics is crucial for its potential applications in pharmaceuticals, and other industrial uses. This guide synthesizes the available scientific literature to provide a detailed technical overview for the scientific community.

Biological Activities

Antioxidant Activity

The primary and most well-understood biological activity of this compound is its function as an antioxidant.[1] This activity is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating chain reactions involved in oxidative processes.[2] The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl group.

A common method to quantify antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).

-

Sample Preparation: this compound is dissolved in methanol to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction: An aliquot of the test sample or control is mixed with the DPPH solution in a 96-well microplate. A blank containing only methanol and the DPPH solution is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

While specific data for this compound is limited, related phenolic compounds have demonstrated anti-inflammatory properties. For instance, studies on BHT and its combinations with other phenols have shown an inhibitory effect on the expression of key inflammatory mediators like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3][4][5] The proposed mechanism involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

-

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in appropriate media. The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL).

-

RNA Extraction: Total RNA is extracted from the cells using a suitable kit following the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Quantitative real-time PCR is performed using specific primers for Cox2, Tnfa, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method. A decrease in the expression of Cox2 and Tnfa in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.

Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the MIC of a compound.

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Emerging evidence on related phenolic compounds suggests potential anticancer activity. For instance, 2,4-di-tert-butylphenol has been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the modulation of the p53 tumor suppressor protein and caspase activation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. A decrease in cell viability indicates cytotoxic or anti-proliferative effects.

-

Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against key apoptosis-related proteins (e.g., p53, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. An increase in pro-apoptotic markers (e.g., p53, cleaved caspase-3, Bax) and a decrease in anti-apoptotic markers (e.g., Bcl-2) would suggest the induction of apoptosis.

Toxicological Data

The toxicological profile of this compound is not as extensively characterized as its more common isomers. However, available data from safety data sheets and studies on related compounds provide important insights. It is classified as causing severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][6]

Table 1: Acute Toxicity Data for this compound and Related Compounds

| Test | Species | Route | Value | Reference |

| This compound | ||||

| Skin Corrosion/Irritation | Rabbit | Dermal | Severe skin irritation | [3] |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Severe eye irritation | [3] |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | ||||

| LD50 | Rat | Oral | 890 mg/kg | [7] |

| LD50 | Mouse | Oral | 650 mg/kg | [7] |

| LD50 | Rabbit | Oral | 2100 mg/kg | [7] |

| Skin Irritation | Rabbit | Dermal | Moderate (500 mg/48H) | [7] |

| Eye Irritation | Rabbit | Ocular | Moderate (100 mg/24H) | [7] |

| 2,4-di-tert-butylphenol | ||||

| LD50 | Rat (male) | Oral | ~2000 mg/kg | [8] |

| LD50 | Rat (female) | Oral | 1762.4 mg/kg | [8] |

Genotoxicity

Data from a human lymphocyte DNA inhibition assay and a rat unscheduled DNA synthesis assay are available for this compound, though detailed results are not specified in the cited source.[3] For the related compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol), a comprehensive battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, yielded negative results.

Carcinogenicity

This compound is listed as a questionable carcinogen with experimental neoplastigenic data.[9] In a study on hamsters, oral administration was tumorigenic, causing gastrointestinal tumors.[3] It is important to note that the International Agency for Research on Cancer (IARC) has not classified this specific compound.

Reproductive and Developmental Toxicity

Visualizations

Signaling Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 8. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 9. guidechem.com [guidechem.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-tert-Butyl-4-methylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 2-tert-Butyl-4-methylphenol, a key chemical intermediate and antioxidant, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and logical workflow visualizations are presented to facilitate a thorough understanding of its molecular structure and spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometric analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 | d | 1H | Ar-H (meta to -OH, ortho to -CH₃) |

| 6.82 | dd | 1H | Ar-H (ortho to -OH, meta to -CH₃) |

| 6.62 | d | 1H | Ar-H (ortho to -OH and -C(CH₃)₃) |

| 4.89 | s | 1H | -OH |

| 2.24 | s | 3H | Ar-CH₃ |

| 1.41 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | C-OH |

| 136.2 | C-C(CH₃)₃ |

| 128.5 | C-CH₃ |

| 127.9 | CH (meta to -OH, ortho to -CH₃) |

| 125.1 | CH (ortho to -OH, meta to -CH₃) |

| 115.0 | CH (ortho to -OH and -C(CH₃)₃) |

| 34.2 | C (CH₃)₃ |

| 29.5 | C(C H₃)₃ |

| 20.9 | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640 | Strong, Sharp | O-H Stretch (Free) |

| 3450 | Broad | O-H Stretch (Hydrogen-bonded) |

| 2960 | Strong | C-H Stretch (Aliphatic, asymmetric) |

| 2870 | Medium | C-H Stretch (Aliphatic, symmetric) |

| 1605, 1480 | Medium | C=C Stretch (Aromatic Ring) |

| 1420 | Medium | C-H Bend (CH₃) |

| 1365 | Strong | C-H Bend (tert-Butyl) |

| 1230 | Strong | C-O Stretch (Phenolic) |

| 1170 | Medium | C-H in-plane bend (Aromatic) |

| 870, 810 | Strong | C-H out-of-plane bend (Aromatic) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 164 | 35 | [M]⁺ (Molecular Ion) |

| 149 | 100 | [M - CH₃]⁺ |

| 121 | 20 | [M - C₃H₇]⁺ |

| 107 | 15 | [M - C₄H₉]⁺ |

| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 8 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following sections detail the methodologies for the spectral analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. The spectral width was set from -2 to 12 ppm.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a proton broadband decoupler. A total of 1024 scans were accumulated with a relaxation delay of 2.0 seconds. The spectral width was set from 0 to 220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound (approximately 1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via a direct insertion probe. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample was injected into a GC equipped with a non-polar capillary column, which was interfaced with the mass spectrometer.

Ionization and Analysis: Electron Ionization (EI) was performed at an electron energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector scanned a mass-to-charge (m/z) range of 50 to 500 amu.

Visualization of Analytical Workflow and Structural Elucidation

The following diagrams illustrate the experimental workflow and the logical process of combining spectral data for structural confirmation.

Crystal structure and molecular geometry of 2-tert-Butyl-4-methylphenol

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-tert-Butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of this compound, a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from crystallographic data and peer-reviewed scientific literature.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffractometry. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The unit cell contains eight molecules, with two crystallographically inequivalent molecules in the asymmetric unit.[2]

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Deposition Number | 250114[3] |

| Empirical Formula | C₁₁H₁₆O |

| Crystal System | Monoclinic[1][2] |

| Space Group | P2₁/c[1][2] |

| Molecules per Unit Cell (Z) | 8[2] |

Molecular Geometry

The molecular structure of this compound consists of a phenol (B47542) ring substituted with a tert-butyl group at position 2 and a methyl group at position 4. The presence of two crystallographically unique molecules in the unit cell indicates slight conformational differences between them in the solid state.[2]

A notable feature of the molecular geometry is the orientation of the bulky tert-butyl group relative to the plane of the aromatic ring. In one of the inequivalent molecules, one of the methyl groups of the tert-butyl substituent is oriented 9.2° out of the aromatic plane. For the other molecule, this dihedral angle is smaller, at 1.7°.[2] This difference highlights the impact of crystal packing forces on the conformation of flexible substituents.

While a detailed table of all bond lengths and angles is best obtained from the raw crystallographic information file (CIF) corresponding to CCDC deposition 250114, the fundamental geometry conforms to standard values for substituted phenols.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standard procedure for single-crystal X-ray diffraction. The general workflow is outlined below.

Experimental Workflow for Crystal Structure Determination

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a purified sample. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

-

Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal structure are determined using methods such as direct methods or Patterson synthesis.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares minimization procedure. This process minimizes the difference between the observed and calculated structure factors.

-

Data Validation and Deposition: The final refined structure is validated and deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.

Logical Relationship of Structural Features

The interplay between the molecular and crystal structure dictates the overall properties of the solid-state material. The diagram below illustrates the logical flow from molecular characteristics to the final crystal packing.

References

An In-depth Technical Guide to the Industrial Applications of 2-tert-Butyl-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-methylphenol, a sterically hindered phenolic compound, is a versatile industrial chemical with a wide array of applications, primarily driven by its potent antioxidant properties. Also known by various synonyms including Butylated Hydroxytoluene (BHT) in its 2,6-di-tert-butyl isomer form, and with the CAS number 2409-55-4, this compound is a cornerstone in the stabilization of organic materials.[1][2] Its molecular structure, featuring a bulky tert-butyl group ortho to the hydroxyl group, is key to its efficacy as a radical scavenger, preventing oxidative degradation in a multitude of products.[1][3] This technical guide provides a comprehensive review of its industrial applications, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical pathways and workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in various industrial processes. These properties dictate its solubility, volatility, and compatibility with different matrices.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [4] |

| Molecular Weight | 164.24 g/mol | [5] |

| Appearance | White to yellow-beige crystalline mass | [4][6] |

| Melting Point | 50-52 °C | [5] |

| Boiling Point | 244 °C | [5] |

| Flash Point | 100 °C (closed cup) | [5] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and other oxygenated solvents. | [4][7] |

| CAS Number | 2409-55-4 | [5] |

Core Industrial Applications

The primary industrial utility of this compound lies in its function as a primary antioxidant. It is extensively used to prevent the degradation of organic materials exposed to oxygen, heat, and light. Its applications span across several major industries.

Polymer and Rubber Stabilization

In the polymer and rubber industries, this compound is a crucial additive for enhancing the durability and lifespan of products. It is incorporated into a variety of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and others, to protect them from thermal-oxidative degradation during high-temperature processing and long-term use.[2]

Antioxidant Performance in Polymers:

The effectiveness of an antioxidant in a polymer is often quantified by its Oxidative Induction Time (OIT). OIT measures the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. A longer OIT indicates better oxidative stability.

Fuel and Lubricant Stabilization

This compound is utilized as a stabilizer in fuels and lubricants to prevent the formation of gums, sludge, and other degradation products that can impair performance.[1][10] In lubricants, it helps to maintain viscosity and reduce the formation of corrosive acidic byproducts.[10]

Performance in Lubricants:

The performance of antioxidants in lubricants can be assessed by monitoring changes in properties such as viscosity and total acid number (TAN) after oxidative stress. While specific quantitative data for this compound is not available in a comparative table, studies on hindered phenolic antioxidants in lubricants show their effectiveness in minimizing viscosity increase and TAN buildup.[10] The Rotary Bomb Oxidation Test (RBOT) is a common method to determine the oxidative stability of oils, with longer induction times indicating better performance.[10]

Chemical Intermediate

This compound serves as a key raw material in the synthesis of other high-performance industrial chemicals, most notably UV absorbers and more complex antioxidants.[4] Its phenolic structure allows for further chemical modifications to produce value-added products.

Synthesis of UV Absorbers:

A significant application is in the production of benzotriazole (B28993) UV absorbers. These compounds are highly effective at protecting materials from photodegradation by absorbing harmful UV radiation.[11][12][13] The synthesis involves a multi-step process that starts with the coupling of a diazonium salt with this compound.[11][12]

Fragrance and Flavor Industry

This compound is also listed as a fragrance ingredient.[7] While detailed descriptions of its specific odor profile are not extensively documented in the public domain, its inclusion in fragrance compositions suggests it contributes to the overall scent of a product. However, it is important to note that its use in fragrances is distinct from its primary role as an antioxidant.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound and its applications.

Synthesis of this compound

Reaction: Friedel-Crafts alkylation of p-cresol (B1678582) with tert-butanol (B103910).

Materials:

-

p-Cresol

-

tert-Butanol

-

Catalyst (e.g., sulfided silica)

-

Solvent (optional)

Procedure:

-

A mixture of p-cresol and the catalyst is prepared in a reaction vessel.

-

tert-Butanol is slowly added to the mixture at a controlled temperature, typically around 80°C.

-

The molar ratio of tert-butanol to p-cresol is generally maintained at 1:1.

-

The reaction is allowed to proceed for several hours with continuous stirring.

-

Upon completion, the catalyst is separated by filtration.

-

The product, this compound, is then purified, typically by distillation.

Synthesis of a Benzotriazole UV Absorber

Reaction: A multi-step synthesis involving diazotization, azo coupling, and reductive cyclization.

Materials:

-

2-Nitro-4-chloroaniline

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

This compound

-

Reducing agent (e.g., sodium hydrosulfite)

-

Solvent (e.g., isopropanol)

Procedure:

-

Diazotization: 2-Nitro-4-chloroaniline is dissolved in hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt.

-

Azo Coupling: The diazonium salt solution is slowly added to a cooled solution of this compound. The reaction mixture is stirred for several hours, allowing the formation of the azo intermediate.

-

Reductive Cyclization: The azo intermediate is then reduced using a suitable reducing agent, such as sodium hydrosulfite, in a basic medium. This step leads to the formation of the benzotriazole ring.

-

Isolation and Purification: The resulting benzotriazole UV absorber is isolated by filtration and purified by recrystallization.

Determination of Oxidative Induction Time (OIT)

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

-

A small, precisely weighed sample of the polymer containing the antioxidant is placed in an aluminum pan.

-

The sample is heated in the DSC under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene).[8][9][14]

-

Once the temperature has stabilized, the atmosphere is switched to pure oxygen.[8][9][14]

-

The DSC monitors the heat flow from the sample. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[8][9][14]

Analytical Methods for Characterization